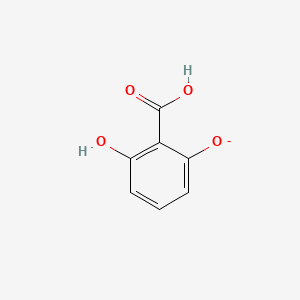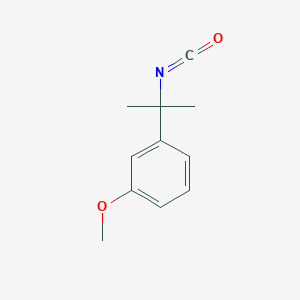
1-(2-ISOCYANATOPROPAN-2-YL)-3-METHOXYBENZENE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Isocyanatopropan-2-yl)-3-methoxybenzene is an organic compound with the molecular formula C11H13NO2 It is a derivative of benzene, featuring an isocyanate group and a methoxy group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-isocyanatopropan-2-yl)-3-methoxybenzene typically involves the reaction of 3-methoxybenzyl alcohol with phosgene or a phosgene equivalent to introduce the isocyanate group. The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group. The reaction can be represented as follows:
3-Methoxybenzyl alcohol+Phosgene→this compound
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Isocyanatopropan-2-yl)-3-methoxybenzene undergoes various chemical reactions, including:
Nucleophilic Addition: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Substitution Reactions: The methoxy group can be substituted by other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Strong Bases: Can facilitate nucleophilic aromatic substitution reactions.
Major Products
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Applications De Recherche Scientifique
1-(2-Isocyanatopropan-2-yl)-3-methoxybenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Materials Science: Utilized in the production of polymers and coatings due to its reactive isocyanate group.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Mécanisme D'action
The mechanism of action of 1-(2-isocyanatopropan-2-yl)-3-methoxybenzene primarily involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of ureas and carbamates. The methoxy group can also participate in various chemical reactions, contributing to the compound’s overall reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-Isocyanatopropan-2-yl)-3-(prop-1-en-2-yl)benzene
- 1-(2-Isocyanatopropan-2-yl)-4-(prop-1-en-2-yl)benzene
Uniqueness
1-(2-Isocyanatopropan-2-yl)-3-methoxybenzene is unique due to the presence of both an isocyanate group and a methoxy group on the benzene ring. This combination of functional groups provides a distinct reactivity profile, making it valuable for specific synthetic applications.
Propriétés
Numéro CAS |
109138-26-3 |
|---|---|
Formule moléculaire |
C11H13NO2 |
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
1-(2-isocyanatopropan-2-yl)-3-methoxybenzene |
InChI |
InChI=1S/C11H13NO2/c1-11(2,12-8-13)9-5-4-6-10(7-9)14-3/h4-7H,1-3H3 |
Clé InChI |
OBIAVIRBUSQCAT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC(=CC=C1)OC)N=C=O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
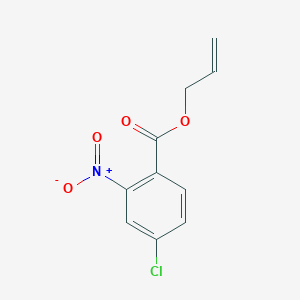
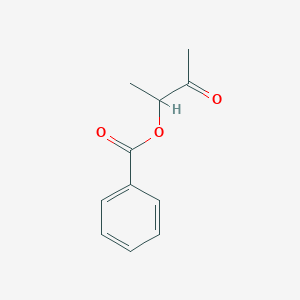
![2-Ethoxy-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B8748965.png)
![6-morpholino-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B8748966.png)
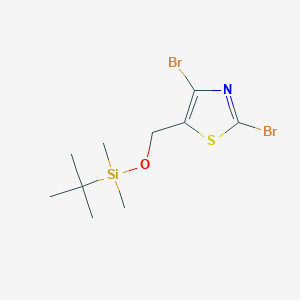

![N-(4-chlorophenyl)-6-[(6,7-dimethoxyquinolin-4-yl)oxy]naphthalene-1-carboxamide](/img/structure/B8748982.png)
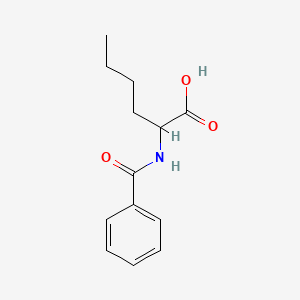
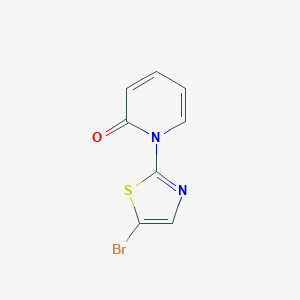
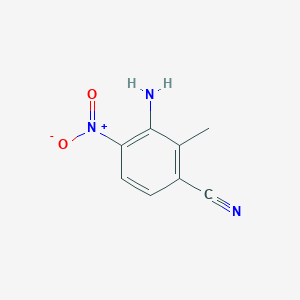
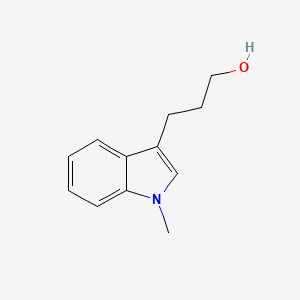
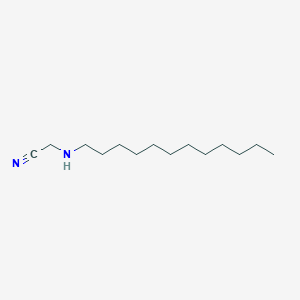
![2-(1H-Indazol-4-yl)-4-morpholinothieno[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B8749045.png)
